molecular formula C15H19N3O3 B7449974 4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide

4-Methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide

货号: B7449974
分子量: 289.33 g/mol
InChI 键: FHFVUERGYNEVMG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ro-31-8220 was first synthesized in 1994 by scientists at F. Hoffmann-La Roche Ltd. in Basel, Switzerland. Since then, it has been widely used as a research tool to study the role of PKC in various biological processes. PKC is a family of serine/threonine kinases that play important roles in signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling has been implicated in many diseases, including cancer, diabetes, and cardiovascular diseases.

科学研究应用

Ro-31-8220 has been used extensively as a research tool to study the role of PKC in various biological processes. It has been shown to inhibit the activity of all PKC isoforms except for PKCη and PKCε. Ro-31-8220 has been used to study the role of PKC in cancer, diabetes, cardiovascular diseases, and neurological disorders. It has also been used to study the mechanism of action of various drugs, including opioids, cannabinoids, and antidepressants.

作用机制

Ro-31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which leads to the inhibition of various signaling pathways. Ro-31-8220 has been shown to inhibit the activity of PKC in vitro and in vivo, and its selectivity for PKC isoforms has been confirmed by various studies.
Biochemical and Physiological Effects:
Ro-31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve insulin sensitivity in diabetic animals and reduce the risk of cardiovascular diseases. Ro-31-8220 has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease.

实验室实验的优点和局限性

Ro-31-8220 has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which allows for the specific inhibition of PKC isoforms in various biological processes. It is also relatively easy to synthesize and has a high purity. However, Ro-31-8220 has some limitations as well. It has a relatively short half-life in vivo, which limits its use in animal studies. It also has some off-target effects, which may complicate the interpretation of the results.

未来方向

There are several future directions for research on Ro-31-8220. One area of research is the development of more potent and selective PKC inhibitors. Another area of research is the identification of the downstream targets of PKC and the elucidation of the signaling pathways involved. Ro-31-8220 may also have potential therapeutic applications in various diseases, and further studies are needed to explore its clinical potential. Finally, the use of Ro-31-8220 in combination with other drugs may have synergistic effects and may lead to the development of new therapeutic strategies.

合成方法

Ro-31-8220 can be synthesized in several steps from commercially available starting materials. The first step involves the condensation of 4-methyl-3-nitrobenzoic acid with isobutyraldehyde to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine intermediate, which is further reacted with 2,5-dioxoimidazolidine-1-carboxylic acid to form the final product, Ro-31-8220. The overall yield of the synthesis is around 20%.

属性

IUPAC Name

4-methyl-3-[3-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9(2)7-17-8-13(19)18(15(17)21)12-6-11(14(16)20)5-4-10(12)3/h4-6,9H,7-8H2,1-3H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFVUERGYNEVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)N2C(=O)CN(C2=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。